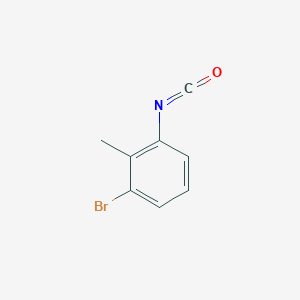

1-Bromo-3-isocyanato-2-methyl-benzene

Description

BenchChem offers high-quality 1-Bromo-3-isocyanato-2-methyl-benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-3-isocyanato-2-methyl-benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-3-isocyanato-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSXWSKMUMKTPLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 1-Bromo-3-isocyanato-2-methyl-benzene

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Bromo-3-isocyanato-2-methyl-benzene

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 1-Bromo-3-isocyanato-2-methyl-benzene, a valuable and reactive intermediate in medicinal chemistry and materials science. The document outlines a robust, phosgene-free synthetic pathway via the Curtius rearrangement, offering a safer and more accessible laboratory-scale procedure. It further details a multi-technique analytical workflow for structural verification and purity assessment, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and drug development professionals who require a practical, in-depth understanding of this important chemical building block.

Introduction and Strategic Importance

1-Bromo-3-isocyanato-2-methyl-benzene is an aromatic organic compound featuring a strategically substituted benzene ring. The presence of three distinct functional groups—a bromine atom, a methyl group, and a highly reactive isocyanate moiety—makes it a versatile synthon for creating complex molecular architectures.

-

The Isocyanate Group (-N=C=O): This functional group is an electrophilic powerhouse, readily reacting with nucleophiles such as alcohols, amines, and water to form stable carbamate, urea, and amine linkages, respectively. This reactivity is fundamental to the construction of a wide array of organic molecules.

-

The Bromine Atom (-Br): As a halogen, bromine serves as an excellent leaving group or a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the introduction of further molecular complexity at a specific position.

-

The Methyl Group (-CH₃): The methyl group provides steric bulk and modulates the electronic properties of the aromatic ring, influencing the reactivity of the other substituents.

The unique ortho-, meta-arrangement of these groups offers a specific stereochemical and electronic profile, making this compound a high-value intermediate for synthesizing targeted bioactive compounds in drug discovery and specialized agrochemicals.[1][2][3] Benzene derivatives, in general, are core scaffolds in a significant portion of commercial drugs due to their rigid structure and tunable properties.[1]

Synthesis Pathway: A Phosgene-Free Approach

While industrial-scale synthesis of isocyanates often employs highly toxic phosgene gas, laboratory preparations increasingly favor safer, phosgene-free alternatives.[4][5][6] The Curtius rearrangement provides a reliable and high-yielding route from a readily available carboxylic acid.[7][8][9][10] This pathway involves the thermal decomposition of an acyl azide, which rearranges to form the isocyanate with the loss of nitrogen gas.

The overall transformation proceeds from 2-Bromo-6-methylbenzoic acid, as detailed below.

Caption: Synthetic workflow via Curtius Rearrangement.

Rationale Behind Experimental Choices

-

Step 1 (Acyl Chloride Formation): The conversion of the carboxylic acid to an acyl chloride is a necessary activation step. The hydroxyl group of the carboxylic acid is a poor leaving group, whereas the chloride of the acyl chloride is an excellent one. Thionyl chloride (SOCl₂) is often chosen because the byproducts (SO₂ and HCl) are gases, which simplifies purification.

-

Step 2 (Acyl Azide Formation): The acyl chloride is highly reactive towards nucleophiles. Sodium azide (NaN₃) provides the azide nucleophile (N₃⁻) required to form the acyl azide intermediate. This reaction is typically performed at low temperatures (0 °C) because acyl azides can be thermally unstable and potentially explosive.

-

Step 3 (Curtius Rearrangement): The acyl azide is the key precursor. Upon gentle heating in an inert solvent like toluene, it undergoes a concerted rearrangement. A 1,2-shift of the aryl group occurs with the simultaneous expulsion of dinitrogen gas (N₂). The loss of N₂ is a powerful thermodynamic driving force for the reaction, as it is a highly stable molecule and its formation is entropically favorable.[7]

Detailed Experimental Protocol

Disclaimer: This protocol involves hazardous materials, including sodium azide (highly toxic and explosive) and thionyl chloride (corrosive). All steps must be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 2-Bromo-6-methylbenzoyl chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-Bromo-6-methylbenzoic acid (1.0 eq).

-

Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-Bromo-6-methylbenzoyl chloride is a liquid and can be used in the next step without further purification.

Step 2: Synthesis of 2-Bromo-6-methylbenzoyl azide

-

Dissolve the crude acyl chloride from Step 1 in anhydrous acetone (approx. 5 mL per gram of starting acid) in a flask.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate beaker, dissolve sodium azide (NaN₃, 1.5 eq) in a minimal amount of water and add it dropwise to the cooled acetone solution over 30 minutes, ensuring the temperature does not rise above 5 °C.

-

Stir the mixture at 0 °C for an additional 1-2 hours.

-

Pour the reaction mixture into a separatory funnel containing cold water and extract with toluene.

-

Wash the organic layer with cold water and brine, then dry over anhydrous sodium sulfate. This toluene solution containing the acyl azide is used directly in the next step. Caution: Do not attempt to isolate the acyl azide intermediate by evaporating the solvent.

Step 3: Synthesis of 1-Bromo-3-isocyanato-2-methyl-benzene

-

Gently heat the toluene solution of the acyl azide from Step 2 to approximately 80-90 °C.

-

Vigorous evolution of nitrogen gas will be observed. Continue heating until the gas evolution ceases (typically 1-2 hours).

-

Once the reaction is complete, the toluene can be removed under reduced pressure to yield the crude 1-Bromo-3-isocyanato-2-methyl-benzene.

Purification

The crude product is best purified by vacuum distillation.[11][12] Isocyanates are sensitive to moisture and can polymerize at high temperatures, so careful control of the distillation conditions is crucial.

-

Set up a short-path distillation apparatus.

-

Heat the crude product gently under a high vacuum.

-

Collect the fraction at the appropriate boiling point. The exact boiling point will depend on the pressure.

Analytical Characterization

Rigorous characterization is essential to confirm the structure and purity of the final product. A combination of spectroscopic techniques provides a self-validating system of analysis.

Caption: Workflow for the structural characterization.

Spectroscopic Data Summary

The following table summarizes the expected data for 1-Bromo-3-isocyanato-2-methyl-benzene.

| Technique | Feature | Expected Observation | Rationale |

| FT-IR | Isocyanate Stretch | Strong, sharp peak at ~2250-2275 cm⁻¹ | Characteristic asymmetric stretch of the -N=C=O group.[13][14][15][16] |

| Aromatic C-H Stretch | Peaks > 3000 cm⁻¹ | Stretching vibration of sp² C-H bonds in the benzene ring. | |

| ¹H NMR | Aromatic Protons | Multiplet at ~7.0-7.5 ppm (3H) | Protons on the substituted benzene ring. |

| Methyl Protons | Singlet at ~2.3-2.5 ppm (3H) | Protons of the -CH₃ group. | |

| ¹³C NMR | Isocyanate Carbon | Peak at ~125-135 ppm | Carbonyl-like carbon of the -N=C=O group. |

| Aromatic Carbons | Multiple peaks at ~120-140 ppm | Six distinct carbons in the aromatic ring. | |

| Methyl Carbon | Peak at ~15-25 ppm | Carbon of the -CH₃ group. | |

| Mass Spec (EI) | Molecular Ion | [M]⁺ and [M+2]⁺ peaks | Two peaks of ~1:1 intensity ratio due to ⁷⁹Br and ⁸¹Br isotopes.[17] |

| m/z ≈ 211 and 213 | Calculated for C₈H₆⁷⁹BrNO and C₈H₆⁸¹BrNO. |

Detailed Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The most definitive feature in the IR spectrum is the isocyanate (-N=C=O) band. Its appearance in the ~2250-2275 cm⁻¹ region, which is often devoid of other signals, is strong evidence of a successful reaction.[14][15] The intensity of this peak can also be used to monitor the reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The three protons on the aromatic ring will be chemically distinct and will likely appear as a complex multiplet due to spin-spin coupling. The methyl group, having no adjacent protons, will appear as a sharp singlet. The integration of these signals (3H aromatic vs. 3H methyl) confirms the ratio of protons in the molecule.

-

¹³C NMR: The spectrum will show eight distinct carbon signals: six for the aromatic ring, one for the isocyanate carbon, and one for the methyl carbon. The chemical shift of the isocyanate carbon is a key identifier.

-

-

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound. For brominated compounds, the isotopic signature of bromine is unmistakable. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. Therefore, any fragment containing a bromine atom, including the molecular ion, will appear as a pair of peaks (doublet) separated by 2 m/z units with an intensity ratio of approximately 1:1.[17] This provides unambiguous confirmation of the presence of one bromine atom in the molecule.

Safety, Handling, and Storage

Critical Safety Information: Isocyanates are potent respiratory and skin sensitizers and are toxic upon inhalation or ingestion.[18][19]

-

Handling: All manipulations must be conducted within a certified chemical fume hood. Full personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and safety goggles, is mandatory.[19] For handling larger quantities or during distillation, a respirator with an organic vapor cartridge may be necessary.

-

Storage: 1-Bromo-3-isocyanato-2-methyl-benzene should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture. Moisture will lead to the formation of an unstable carbamic acid, which decarboxylates to form the corresponding amine. This amine can then react with remaining isocyanate to form a solid urea byproduct, diminishing the purity and utility of the reagent. Store in a cool, dry, well-ventilated area away from incompatible substances like water, alcohols, and amines.

-

Emergency Procedures: An eyewash station and safety shower must be readily accessible.[19] In case of skin contact, wash immediately and thoroughly with soap and water. In case of inhalation, move to fresh air immediately and seek medical attention.

References

-

How To Get Isocyanate? | ACS Omega - ACS Publications - American Chemical Society. (n.d.). Retrieved January 20, 2026, from [Link]

-

Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]

-

1-Bromo-4-isocyanato-2-methylbenzene | C8H6BrNO | CID 5204800 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]

- Isocyanate compound manufacturing method. (2017). Google Patents.

-

FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

- The chemical synthesis method of aryl isocyanate. (2004). Google Patents.

- Non-phosgene route to the manufacture of organic isocyanates. (2004). Google Patents.

-

GUIDE TO HANDLING ISOCYANATES - Safe Work Australia. (n.d.). Retrieved January 20, 2026, from [Link]

-

benzene derivatives in medicinal chemistry: structural features and biological activities - International Journal Research Publication Analysis. (n.d.). Retrieved January 20, 2026, from [Link]

-

Isocyanates technical fact sheet | SafeWork NSW. (n.d.). Retrieved January 20, 2026, from [Link]

-

A Mild and Simple Method for the Preparation of Isocyanates from Aliphatic Amines Using Trichloromethyl Chloroformate. Synthesis of an Isocyanate Containing an Activated Disulfide | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]

-

Infrared Spectroscopy of Polymers XIII: Polyurethanes. (2023, June 23). Spectroscopy Online. Retrieved from [Link]

-

The discovery of new isocyanide-based multi-component reactions - the University of Groningen research portal. (2000, June 1). Retrieved from [Link]

- Method for the purification of isocyanates. (2009). Google Patents.

-

Curtius Rearrangement - Chemistry Steps. (n.d.). Retrieved January 20, 2026, from [Link]

-

Mid-IR spectrum of isocyanate reaction mixture from 2200 to 2400 cm -1... - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Non-phosgene synthesis of isocyanates based on CO 2: Synthesis of methyl N-phenyl carbamate through coupling route with lead compound catalysts | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

5 Ways to Protect Yourself From Isocyanate Exposure - Lakeland Industries. (n.d.). Retrieved January 20, 2026, from [Link]

-

Isocyanide-based multicomponent reactions in drug discovery | Request PDF. (n.d.). Retrieved January 20, 2026, from [Link]

-

The Hofmann and Curtius Rearrangements - Master Organic Chemistry. (2017, September 19). Retrieved from [Link]

-

Isocyanates: Working Safely - CDPH. (n.d.). Retrieved January 20, 2026, from [Link]

-

Method for the purification of isocyanates - Justia Patents. (n.d.). Retrieved January 20, 2026, from [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Retrieved January 20, 2026, from [Link]

-

The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]

-

Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]

-

Safety aspects of handling isocyanates in urethane foam production - IChemE. (n.d.). Retrieved January 20, 2026, from [Link]

- Process for the synthesis of isocyanates and of isocyanate derivatives. (1988). Google Patents.

-

Dow Chemical Company - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]

-

An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skinw - CDC Stacks. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis of Isocyanates from Carboxylic Acids in Continuous Flow. (n.d.). Retrieved January 20, 2026, from [Link]

-

Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide. (2014). PubMed. Retrieved from [Link]

-

What are the isomers of one bromo-3-methylbenzene? - Quora. (2024, January 4). Retrieved from [Link]

-

Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane. (n.d.). Retrieved January 20, 2026, from [Link]

-

Unexpected Role of p-Toluenesulfonylmethyl Isocyanide (TosMIC) as a Sulfonylating Agent in Reactions with alpha-Bromo Carbonyl Compounds | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]

-

Supporting Information - The Royal Society of Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis of substituted benzene rings II (video) - Khan Academy. (n.d.). Retrieved January 20, 2026, from [Link]

-

H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent? (2022, July 12). Reddit. Retrieved from [Link]

-

Chemical Synthesis and Properties of Isocyanates - ChemSynthesis. (n.d.). Retrieved January 20, 2026, from [Link]

-

Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3) - Cheméo. (n.d.). Retrieved January 20, 2026, from [Link]

-

Benzene, 1-isocyanato-2-methyl- - the NIST WebBook. (n.d.). Retrieved January 20, 2026, from [Link]

-

Chemical Name : 1-Bromo-3-methylbenzene, CAS No : 591-17-3 | Pharmaffiliates. (n.d.). Retrieved January 20, 2026, from [Link]

Sources

- 1. ijrpa.com [ijrpa.com]

- 2. research.rug.nl [research.rug.nl]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

- 6. Isocyanate- and phosgene-free routes to polyfunctional cyclic carbonates and green polyurethanes by fixation of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. EP1575907B1 - Method for the purification of isocyanates - Google Patents [patents.google.com]

- 12. patents.justia.com [patents.justia.com]

- 13. researchgate.net [researchgate.net]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. researchgate.net [researchgate.net]

- 16. stacks.cdc.gov [stacks.cdc.gov]

- 17. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. safeworkaustralia.gov.au [safeworkaustralia.gov.au]

- 19. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]

1-Bromo-3-isocyanato-2-methyl-benzene chemical properties and reactivity

An In-Depth Technical Guide to 1-Bromo-3-isocyanato-2-methyl-benzene: Properties, Reactivity, and Synthetic Utility

Introduction

1-Bromo-3-isocyanato-2-methyl-benzene is a bifunctional aromatic compound that presents significant opportunities for the synthesis of complex molecules in pharmaceutical and materials science research. Its structure incorporates two highly versatile and orthogonal reactive centers: an electrophilic isocyanate group and an aryl bromide moiety amenable to a wide range of cross-coupling reactions. The presence of a methyl group at the ortho position to the bromine atom introduces steric and electronic influences that modulate the reactivity of both functional groups. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this valuable building block, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

The foundational properties of a reagent are critical for designing experiments, predicting behavior, and ensuring safe handling. 1-Bromo-3-isocyanato-2-methyl-benzene is a compound whose utility is defined by its distinct structural features.

Structural and Molecular Data

The molecule's architecture, featuring an isocyanate and a bromo group on a toluene backbone, dictates its reactivity. The IUPAC name for this compound is 1-bromo-3-isocyanato-2-methylbenzene.[1]

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; N [label="N"]; C_iso [label="C"]; O_iso [label="O"]; C_Me [label="CH₃", fontcolor="#34A853"];

// Position nodes to form the benzene ring and substituents C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];

Br [pos="2.08,1.2!", fontsize=14]; C_Me [pos="-2.08,1.2!", fontsize=14]; N [pos="0,-2.2!"]; C_iso [pos="0,-3.0!"]; O_iso [pos="0,-3.8!"];

// Draw bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Double bonds in the ring (alternating) C1 edge [style=double] C6; C2 edge [style=double] C3; C4 edge [style=double] C5;

// Substituents C1 -- C_Me; C6 -- Br; C4 -- N; N edge [style=double] C_iso; C_iso edge [style=double] O_iso;

// Labels for reactive sites label_iso [label="Electrophilic Isocyanate\n(Nucleophilic Addition)", pos="-1.5,-3.0!", fontcolor="#4285F4"]; label_bromo [label="Aryl Bromide\n(Cross-Coupling)", pos="2.8,0.0!", fontcolor="#EA4335"]; } Caption: Structure of 1-Bromo-3-isocyanato-2-methyl-benzene with key reactive sites.

Tabulated Physicochemical Data

Quantitative data provides a quick reference for experimental planning. The properties listed below are computed values sourced from the PubChem database.

| Property | Value | Source |

| Molecular Formula | C₈H₆BrNO | [1] |

| Molecular Weight | 212.04 g/mol | [1] |

| IUPAC Name | 1-bromo-3-isocyanato-2-methylbenzene | [1] |

| CAS Number | 1261475-16-4 | [1][2][3] |

| XLogP3 | 3.8 | [1] |

| Topological Polar Surface Area | 29.4 Ų | [1] |

| Refractive Index | 177 | [1] |

Core Reactivity and Mechanistic Insights

The synthetic value of 1-Bromo-3-isocyanato-2-methyl-benzene lies in the distinct and predictable reactivity of its two primary functional groups. This allows for sequential or, in some cases, orthogonal chemical transformations.

The Isocyanate Group: An Electrophilic Hub

Isocyanates are highly valuable intermediates in organic synthesis due to the electrophilic nature of the central carbon atom.[4][5] This makes them highly susceptible to attack by a wide range of nucleophiles.[6] The general order of reactivity for aromatic isocyanates is higher than for aliphatic ones due to the electronic influence of the aryl ring.[7]

Key Reactions:

-

Reaction with Alcohols: In the presence of an alcohol, the isocyanate group readily forms a urethane (carbamate) linkage. This reaction is fundamental to the synthesis of polyurethanes when diols or polyols are used.[6] The reaction is often catalyzed by tertiary amines or organotin compounds.[8]

-

Reaction with Amines: Primary or secondary amines react with isocyanates to form urea derivatives.[6] This reaction is typically very fast and forms the basis for polyurea polymers when diamines are employed.[7]

-

Reaction with Water: Isocyanates react with water in a two-step process. First, an unstable carbamic acid intermediate is formed, which then decomposes to yield a primary amine and carbon dioxide gas.[6] This reaction is exploited in the production of polyurethane foams, where the CO₂ acts as a blowing agent.[7]

The reactivity of the isocyanate in 1-Bromo-3-isocyanato-2-methyl-benzene is sterically influenced by the adjacent methyl group, which can decrease the reaction rate compared to unhindered aryl isocyanates.[9]

// Nodes start [label="1-Bromo-3-isocyanato-2-methyl-benzene\n(Ar-NCO)"]; nuc [label="Nucleophile (Nu-H)\ne.g., R-OH, R-NH₂, H₂O", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; urethane [label="Urethane Derivative\n(Ar-NH-CO-OR)"]; urea [label="Urea Derivative\n(Ar-NH-CO-NR₂)"]; amine [label="Amine + CO₂\n(Ar-NH₂)"];

// Edges nuc -> start [style=invis]; // for layout start -> urethane [label="+ R-OH"]; start -> urea [label="+ R-NH₂"]; start -> amine [label="+ H₂O\n(-CO₂)"]; } Caption: Key nucleophilic addition reactions of the isocyanate group.

The Aryl Bromide Group: A Gateway to C-C and C-N Bonds

The carbon-bromine bond on the aromatic ring is a key functional handle for modern synthetic chemistry, primarily through palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is Ar-I > Ar-Br > Ar-Cl, making aryl bromides a good balance of reactivity, stability, and cost.[10]

Key Reactions:

-

Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[11] It is one of the most widely used methods for the synthesis of biaryls.[12]

-

Heck Coupling: This reaction couples the aryl bromide with an alkene to form a substituted alkene, again using a palladium catalyst.[10]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and an amine, providing a powerful route to arylamines.[10]

-

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form aryl-substituted alkynes.

The ortho-methyl group in 1-Bromo-3-isocyanato-2-methyl-benzene can sterically hinder the oxidative addition step at the palladium center, potentially requiring more robust catalytic systems or harsher reaction conditions compared to unhindered aryl bromides.[12][13]

// Nodes start [label="1-Bromo-3-isocyanato-2-methyl-benzene\n(Ar-Br)"]; suzuki [label="Suzuki Coupling\n+ R-B(OH)₂"]; heck [label="Heck Coupling\n+ Alkene"]; buchwald [label="Buchwald-Hartwig\n+ R₂NH"]; product_biaryl [label="Biaryl Product\n(Ar-R)"]; product_alkene [label="Substituted Alkene\n(Ar-CH=CHR)"]; product_amine [label="Arylamine\n(Ar-NR₂)"];

// Edges start -> suzuki [label="Pd cat., Base"]; start -> heck [label="Pd cat., Base"]; start -> buchwald [label="Pd cat., Base"]; suzuki -> product_biaryl; heck -> product_alkene; buchwald -> product_amine; } Caption: Major cross-coupling reactions involving the aryl bromide moiety.

Synthesis and Experimental Protocols

The synthesis of functionalized aryl isocyanates can be achieved through several established methods. For a molecule like 1-Bromo-3-isocyanato-2-methyl-benzene, a common route would involve the Curtius rearrangement starting from the corresponding carboxylic acid.

General Synthesis via Curtius Rearrangement

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[6][14]

// Nodes acid [label="3-Bromo-2-methylbenzoic Acid"]; acyl_chloride [label="Acyl Chloride"]; acyl_azide [label="Acyl Azide"]; isocyanate [label="1-Bromo-3-isocyanato-2-methyl-benzene"];

// Edges acid -> acyl_chloride [label="SOCl₂ or (COCl)₂"]; acyl_chloride -> acyl_azide [label="NaN₃"]; acyl_azide -> isocyanate [label="Heat (Δ)\n- N₂"]; } Caption: Synthetic workflow for 1-Bromo-3-isocyanato-2-methyl-benzene via Curtius Rearrangement.

Protocol: Suzuki-Miyaura Coupling of 1-Bromo-3-isocyanato-2-methyl-benzene

This protocol describes a representative procedure for using the aryl bromide moiety in a Suzuki-Miyaura cross-coupling reaction. The isocyanate group is sensitive to water and protic solvents, so anhydrous conditions are paramount.

Materials:

-

1-Bromo-3-isocyanato-2-methyl-benzene (1 equivalent)

-

Arylboronic acid (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents, finely ground and dried)

-

Anhydrous solvent (e.g., Toluene, Dioxane, or DME)

-

Schlenk flask or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the 1-Bromo-3-isocyanato-2-methyl-benzene, arylboronic acid, and the base.

-

Catalyst Addition: Add the palladium catalyst to the flask.

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Degassing (Causality): The reaction mixture should be degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. This is a critical step for ensuring catalytic turnover. This can be achieved by bubbling argon through the solution for 10-15 minutes or by three cycles of freeze-pump-thaw.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove the base and palladium residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Safety and Handling

Proper handling of 1-Bromo-3-isocyanato-2-methyl-benzene is essential due to the reactivity of the isocyanate group.

-

Toxicity and Hazards: Isocyanates are known respiratory sensitizers and can cause allergic reactions upon inhalation.[15] The compound may be harmful if swallowed, inhaled, or comes into contact with skin.

-

Handling Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15] Avoid breathing vapors or mists.[16]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[3] Isocyanates are moisture-sensitive and will degrade upon exposure to air.[17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unreacted isocyanate can be quenched by slowly adding it to a solution of a polyamine or alcohol.

Applications in Research and Development

The dual functionality of 1-Bromo-3-isocyanato-2-methyl-benzene makes it a powerful intermediate for building molecular complexity.

-

Drug Discovery: The molecule can serve as a scaffold for creating libraries of compounds. The aryl bromide can be used as an anchor point for diversification via cross-coupling, while the isocyanate can be used to introduce urea or urethane moieties, which are common pharmacophores in drug candidates.[17][18]

-

Materials Science: As a monofunctional isocyanate, it can be used as a chain-capping agent or to functionalize polymer backbones. The bromo-substituent can be retained for subsequent polymer modification or for creating materials with specific electronic or photophysical properties.[17]

-

Agrochemicals: The synthesis of novel ureas and carbamates is a cornerstone of agrochemical research, and this reagent provides a direct route to such structures with an additional handle for further modification.

References

-

Isocyanate Reactions. poliuretanos. [Link]

-

1-Bromo-3-(isocyanatomethyl)benzene | C8H6BrNO | CID 28299304. PubChem. [Link]

-

Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Chemical Communications (RSC Publishing). [Link]

-

Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. NIH. [Link]

-

Recent advances in reactions of aryl sulfonyl isocyanates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Reactivity of Aryl Isocyanates. American Chemical Society. [Link]

-

1-Bromo-3-isocyanato-2-methyl-benzene | C8H6BrNO | CID 65542331. PubChem. [Link]

-

1-Bromo-4-isocyanato-2-methylbenzene | C8H6BrNO | CID 5204800. PubChem. [Link]

-

Kinetics and mechanism of isocyanate reactions. II. Reactions of Aryl Isocyanates with Alcohols in the presence ob tertiary amines. Semantic Scholar. [Link]

-

Isocyanate. Wikipedia. [Link]

-

Nickel-Catalyzed Cross-Coupling Reaction of Aryl Methyl Sulfides with Aryl Bromides. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Cas 1591-98-6,4-BROMO-2-METHYLPHENYL ISOCYANATE. lookchem. [Link]

-

Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry - ACS Publications. [Link]

- Process for the synthesis of isocyanates and of isocyanate derivatives.

-

Chemical Properties of Benzene, 1-bromo-3-methyl- (CAS 591-17-3). Cheméo. [Link]

-

1-Bromo-3-isocyanato-2-methyl-benzene. Lead Sciences. [Link]

-

Safety Data Sheet. 3M. [Link]

-

Safety Data Sheet. NOVA Chemicals. [Link]

-

Synthesis of Amino Acid Ester Isocyanates. Organic Syntheses Procedure. [Link]

-

Rhenium-Catalyzed CH Aminocarbonylation of Azobenzenes with Isocyanates - Supporting Information. The Royal Society of Chemistry. [Link]

-

Benzene, 1-bromo-3-methyl-. NIST WebBook. [Link]

-

halogenation of benzene and methylbenzene. Chemguide. [Link]

-

Other Reactions of Benzene and Methylbenzene. Chemistry LibreTexts. [Link]

-

Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]

-

Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts. [Link]

-

Bromination of benzene (video). Khan Academy. [Link]

-

Arenes (exemplified by benzene and methylbenzene). h2chemistry. [Link]

-

Isocyanate-based multicomponent reactions. PMC - NIH. [Link]

- Non-phosgene route to the manufacture of organic isocyanates.

Sources

- 1. 1-Bromo-3-isocyanato-2-methyl-benzene | C8H6BrNO | CID 65542331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Bromo-3-isocyanato-2-methyl-benzene | 1261475-16-4 [chemicalbook.com]

- 3. 1-Bromo-3-isocyanato-2-methyl-benzene - Lead Sciences [lead-sciences.com]

- 4. Recent advances in reactions of aryl sulfonyl isocyanates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 2-Bromo-4-methylphenyl isocyanate | 71189-13-4 | Benchchem [benchchem.com]

- 6. Isocyanate - Wikipedia [en.wikipedia.org]

- 7. poliuretanos.net [poliuretanos.net]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. multimedia.3m.com [multimedia.3m.com]

- 16. fishersci.com [fishersci.com]

- 17. Cas 1591-98-6,4-BROMO-2-METHYLPHENYL ISOCYANATE | lookchem [lookchem.com]

- 18. US6781010B1 - Non-phosgene route to the manufacture of organic isocyanates - Google Patents [patents.google.com]

Spectroscopic Characterization of 1-Bromo-3-isocyanato-2-methyl-benzene: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-Bromo-3-isocyanato-2-methyl-benzene (CAS No. 1261475-16-4).[1][2][3] Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and characterization of this compound. While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predictive data based on established spectroscopic principles and comparative analysis with structurally related compounds to provide a robust analytical framework.

Introduction

1-Bromo-3-isocyanato-2-methyl-benzene is a substituted aromatic compound with the molecular formula C₈H₆BrNO.[2][4] Its structure, featuring a bromine atom, an isocyanate group, and a methyl group on the benzene ring, makes it a potentially valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. The isocyanate group is highly reactive and can undergo a variety of chemical transformations, making it a key functional group for the synthesis of ureas, carbamates, and other important chemical entities. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this compound.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 1-Bromo-3-isocyanato-2-methyl-benzene are discussed below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The bromine atom is an ortho-, para-directing deactivator, while the methyl group is an ortho-, para-directing activator. The isocyanate group is a meta-directing deactivator.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Ar-H (position 4) | 7.2 - 7.4 | Doublet of Doublets | J ≈ 7-8, 1-2 |

| Ar-H (position 5) | 7.0 - 7.2 | Triplet | J ≈ 7-8 |

| Ar-H (position 6) | 7.3 - 7.5 | Doublet of Doublets | J ≈ 7-8, 1-2 |

| CH₃ | 2.3 - 2.5 | Singlet | - |

Causality of Experimental Choices: The choice of a high-field NMR spectrometer (e.g., 400 MHz or higher) would be crucial to resolve the complex splitting patterns of the aromatic protons, which might otherwise appear as a broad multiplet at lower field strengths. The use of a deuterated solvent such as chloroform-d (CDCl₃) is standard for non-polar to moderately polar organic compounds.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) |

| C-NCO | 125 - 135 |

| C-Br | 115 - 125 |

| C-CH₃ | 138 - 142 |

| C-H (aromatic) | 120 - 135 |

| C (quaternary) | 130 - 140 |

| CH₃ | 20 - 25 |

Self-Validating System: The number of signals in the ¹³C NMR spectrum should correspond to the number of chemically non-equivalent carbon atoms in the molecule. The presence of the quaternary carbon signals (C-Br, C-CH₃, and the carbon attached to the isocyanate group) would be confirmed by a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, which distinguishes between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic feature in the IR spectrum of 1-Bromo-3-isocyanato-2-methyl-benzene will be the strong, sharp absorption band of the isocyanate group.

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N=C=O stretch | 2250 - 2275 | Strong, Sharp |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Weak |

| C-Br stretch | 500 - 600 | Medium to Strong |

Authoritative Grounding: The strong absorption of the isocyanate group is due to the asymmetric stretching vibration of the N=C=O moiety. This is a highly characteristic and reliable indicator of the presence of this functional group. The pattern of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 1-Bromo-3-isocyanato-2-methyl-benzene, electron ionization (EI) would likely be used.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z corresponding to the molecular weight of the compound (211 and 213 amu, due to the isotopic abundance of bromine, ⁷⁹Br and ⁸¹Br). The two peaks should have a relative intensity of approximately 1:1.

-

Loss of CO: A fragment corresponding to the loss of carbon monoxide from the isocyanate group ([M-CO]⁺) would be expected.

-

Loss of NCO: A fragment corresponding to the loss of the entire isocyanate group ([M-NCO]⁺) would likely be observed.

-

Loss of Br: A fragment corresponding to the loss of the bromine atom ([M-Br]⁺) would also be a probable fragmentation pathway.

-

Toluene-like fragments: Further fragmentation could lead to the formation of ions corresponding to brominated toluene or methylphenyl cations.

Trustworthiness of Protocol: High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound with high accuracy.

Experimental Protocols

Sample Preparation for NMR Analysis

-

Weigh approximately 5-10 mg of 1-Bromo-3-isocyanato-2-methyl-benzene into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

Place the NMR tube in the spectrometer for analysis.

Data Acquisition Workflow

Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

Structural Elucidation Logic

Caption: Logical flow from spectroscopic data to structural confirmation.

Conclusion

The comprehensive spectroscopic analysis, combining NMR, IR, and MS data, provides a robust framework for the unequivocal identification and characterization of 1-Bromo-3-isocyanato-2-methyl-benzene. While this guide is based on predictive data and analysis of related structures, it establishes a solid foundation for researchers working with this compound. The methodologies and interpretation strategies outlined herein are essential for ensuring the quality and reliability of experimental work involving this versatile chemical intermediate.

References

-

PubChem. 1-Bromo-3-isocyanato-2-methyl-benzene. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook. Benzene, 1-bromo-2-methyl-. National Institute of Standards and Technology. [Link]

-

Lead Sciences. 1-Bromo-3-isocyanato-2-methyl-benzene. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

- 1. 1261475-16-4|1-Bromo-3-isocyanato-2-methyl-benzene|BLD Pharm [bldpharm.com]

- 2. 1-Bromo-3-isocyanato-2-methyl-benzene - Lead Sciences [lead-sciences.com]

- 3. 1-Bromo-3-isocyanato-2-methyl-benzene | 1261475-16-4 [chemicalbook.com]

- 4. 1-Bromo-3-isocyanato-2-methyl-benzene | C8H6BrNO | CID 65542331 - PubChem [pubchem.ncbi.nlm.nih.gov]

Starting materials for the synthesis of 1-Bromo-3-isocyanato-2-methyl-benzene

An In-depth Technical Guide to the Synthesis of 1-Bromo-3-isocyanato-2-methyl-benzene

Introduction

1-Bromo-3-isocyanato-2-methyl-benzene is an aromatic organic compound featuring a bromine atom, a methyl group, and a reactive isocyanate functional group. This specific substitution pattern on the benzene ring makes it a valuable, albeit specialized, building block in synthetic organic chemistry. The isocyanate group, in particular, is a versatile handle for the synthesis of a wide array of derivatives, including ureas, carbamates, and amides, which are prominent scaffolds in medicinal chemistry and materials science. This guide provides a detailed exploration of the principal synthetic pathways to this target molecule, focusing on the underlying chemical logic, practical experimental considerations, and safety protocols.

Strategic Analysis of Synthetic Pathways

The core of the synthetic challenge lies in the efficient and regioselective introduction of the isocyanate group onto the 2-bromo-toluene scaffold. A retrosynthetic analysis points to three primary, industrially and academically recognized strategies for isocyanate formation, each originating from a different functional group precursor at the C3 position.

Caption: Retrosynthetic analysis for 1-Bromo-3-isocyanato-2-methyl-benzene.

The most direct precursor is the corresponding primary amine, 2-bromo-6-methylaniline . Alternative pathways proceed via rearrangement reactions from precursors such as a carboxylic acid (2-bromo-6-methylbenzoic acid ) or a primary amide (2-bromo-6-methylbenzamide ). The selection of a specific route depends on factors such as starting material availability, scalability, and tolerance to hazardous reagents.

Synthetic Strategy 1: Phosgenation of 2-Bromo-6-methylaniline

The reaction of a primary amine with phosgene (COCl₂) or a phosgene equivalent is the most direct and common method for isocyanate synthesis.[1][2] This pathway offers high efficiency and is often the industrial method of choice.

Mechanism Rationale: The reaction proceeds in two main stages. First, the nucleophilic amine attacks the electrophilic carbonyl carbon of phosgene to form an unstable carbamoyl chloride intermediate.[3] This is typically performed at low temperatures ("cold phosgenation"). Subsequent heating eliminates a molecule of hydrogen chloride (HCl) to yield the isocyanate product ("hot phosgenation").[3][4]

Due to the extreme toxicity of phosgene gas, safer, handleable alternatives are strongly preferred in a laboratory setting. Triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, is a common and effective substitute that decomposes in situ to generate phosgene.[5][6]

Caption: Experimental workflow for the phosgenation route.

Protocol: Synthesis via Triphosgene

Disclaimer: This procedure involves highly toxic substances and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Preparation: A three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (containing aqueous sodium hydroxide) is charged with 2-bromo-6-methylaniline (1.0 eq) and a dry, inert solvent such as dichloromethane (DCM) or toluene.

-

Phosgene Generation: In a separate flask, a solution of triphosgene (0.35-0.40 eq) in the same solvent is prepared.

-

Reaction: The triphosgene solution is added dropwise to the stirred amine solution at 0 °C. Following the addition, a non-nucleophilic base like triethylamine may be added to neutralize the HCl byproduct.[5] The reaction mixture is then slowly warmed to room temperature and may require heating to reflux to drive the conversion of the intermediate carbamoyl chloride to the final isocyanate product.

-

Workup and Purification: After the reaction is complete (monitored by TLC or IR spectroscopy for the disappearance of the amine and appearance of the characteristic isocyanate peak at ~2260 cm⁻¹), the reaction mixture is filtered to remove any salts. The solvent is carefully removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 1-bromo-3-isocyanato-2-methyl-benzene as a colorless oil.[6]

Synthetic Strategy 2: Curtius Rearrangement of 2-Bromo-6-methylbenzoic Acid

The Curtius rearrangement is a powerful thermal or photochemical decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas.[7][8] This method is advantageous as it avoids the use of highly toxic phosgene and often proceeds under mild conditions with high yields.[9]

Mechanism Rationale: The synthesis begins with the conversion of a carboxylic acid to an acyl azide. This is typically achieved by first converting the carboxylic acid to an acyl chloride (using thionyl chloride or oxalyl chloride), followed by reaction with sodium azide.[10] Alternatively, diphenylphosphoryl azide (DPPA) can be used to convert the carboxylic acid directly to the acyl azide. Upon gentle heating, the acyl azide undergoes a concerted rearrangement: the R-group migrates from the carbonyl carbon to the nitrogen atom as dinitrogen gas is liberated, directly forming the isocyanate.[10][11] An important feature of this rearrangement is the retention of the stereochemical configuration of the migrating group.[8]

Sources

- 1. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Introduction to the Phosgenation Process for Amine--Basic Principles- Sabtech [sabtechmachine.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 9. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to GSK2830371: A Potent and Selective Wip1 Phosphatase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

GSK2830371, identified by CAS number 1404456-53-6 (with some databases also referencing 1261475-16-4), is a highly potent and selective, orally bioavailable, allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1] Wip1 is a serine/threonine phosphatase that plays a critical role in the negative regulation of the DNA damage response (DDR) and cell cycle checkpoints, primarily by dephosphorylating and inactivating key tumor suppressor proteins such as p53, Chk2, and ATM.[1] Overexpression of Wip1 is observed in various human cancers, making it an attractive therapeutic target. GSK2830371 offers a valuable tool for investigating the therapeutic potential of Wip1 inhibition in oncology and other research areas.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of GSK2830371 is essential for its effective use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₉ClN₄O₂S | |

| Molecular Weight | 461.02 g/mol | [1] |

| CAS Number | 1404456-53-6 | [1][2] |

| Appearance | Powder | |

| Purity | ≥97% (HPLC), ≥98% | |

| Solubility | Soluble to 100 mM in DMSO and to 50 mM in ethanol | |

| Storage | Store at -20°C |

Mechanism of Action and Biological Activity

GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase.[1] It binds to the flap subdomain of the Wip1 catalytic site, inducing a conformational change that inhibits its phosphatase activity. This allosteric inhibition is highly selective for Wip1 over other phosphatases.

The primary biological consequence of Wip1 inhibition by GSK2830371 is the enhanced phosphorylation and activation of key proteins in the DNA damage response pathway.[1] This leads to:

-

Stabilization and activation of p53: By preventing the dephosphorylation of p53 at Ser15, GSK2830371 promotes p53 stability and transcriptional activity, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[2]

-

Activation of Chk2 and ATM: GSK2830371 treatment increases the phosphorylation of Chk2 at Thr68 and ATM at Ser1981, crucial events in the activation of the DNA damage checkpoint.[1]

-

Increased γH2AX levels: Inhibition of Wip1 leads to the accumulation of phosphorylated H2AX (γH2AX) at Ser139, a sensitive marker of DNA double-strand breaks.[1]

This reactivation of tumor suppressor pathways results in the anti-proliferative activity of GSK2830371 in various cancer cell lines, particularly those with Wip1 amplification and wild-type p53.[2]

Signaling Pathway of GSK2830371 Action

Caption: Mechanism of action of GSK2830371.

Experimental Protocols

In Vitro Wip1 Inhibition Assay

This protocol describes a method to determine the in vitro potency of GSK2830371 against Wip1 phosphatase.

Materials:

-

Recombinant human Wip1 phosphatase

-

Fluorescein diphosphate (FDP) substrate

-

Assay buffer: 50 mM TRIS, pH 7.5, 30 mM MgCl₂, 0.8 mM CHAPS, 0.05 mg/ml BSA

-

GSK2830371 stock solution in DMSO

-

384-well microplate

-

Microplate reader with fluorescence detection (excitation/emission ~485/530 nm)

Procedure:

-

Prepare serial dilutions of GSK2830371 in DMSO.

-

Add 1 µL of the diluted GSK2830371 or DMSO (vehicle control) to the wells of the microplate.

-

Add 10 µL of 50 µM FDP substrate to each well.

-

Initiate the reaction by adding 10 µL of 10 nM Wip1 in assay buffer.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Measure the fluorescence signal on a microplate reader.

-

Calculate the percent inhibition for each concentration of GSK2830371 and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Assay for Wip1 Target Engagement

This protocol outlines a method to assess the ability of GSK2830371 to engage Wip1 in a cellular context by measuring the phosphorylation of a downstream target.

Materials:

-

MCF-7 breast cancer cells (or other suitable cell line)

-

Cell culture medium and supplements

-

GSK2830371

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against phospho-p53 (Ser15) and total p53

-

Secondary antibody conjugated to HRP

-

Western blotting reagents and equipment

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of GSK2830371 (e.g., 0.1, 1, 10 µM) or DMSO for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and Western blotting using antibodies against phospho-p53 (Ser15) and total p53.

-

Analyze the band intensities to determine the effect of GSK2830371 on p53 phosphorylation.

Workflow for In Vitro and Cell-Based Assays

Caption: Experimental workflow for GSK2830371.

In Vivo Efficacy

GSK2830371 is orally bioavailable and has demonstrated anti-tumor activity in vivo. In xenograft models, oral administration of GSK2830371 has been shown to inhibit tumor growth.[1] This in vivo efficacy is associated with target engagement, as evidenced by increased phosphorylation of Chk2 and p53, and decreased Wip1 protein levels in tumor tissues.[1]

Suppliers

GSK2830371 is available from several reputable suppliers of research chemicals. It is important to source this compound from a reliable vendor to ensure high purity and quality for reproducible experimental results.

| Supplier | Website |

| MedchemExpress | |

| Selleck Chemicals | |

| R&D Systems (a Bio-Techne brand) | |

| Tocris Bioscience (a Bio-Techne brand) | |

| Sigma-Aldrich (Merck) | |

| Fisher Scientific |

Conclusion

GSK2830371 is a valuable pharmacological tool for studying the biological roles of Wip1 phosphatase and for exploring its therapeutic potential as a drug target. Its high potency, selectivity, and oral bioavailability make it a suitable compound for both in vitro and in vivo investigations. Researchers in oncology, DNA damage response, and cell cycle regulation will find GSK2830371 to be an indispensable small molecule inhibitor for advancing their studies.

References

-

1-Bromo-3-isocyanato-2-methyl-benzene | C8H6BrNO | CID 65542331. PubChem. [Link]

-

Chemical inhibition of wild-type p53 induced phosphatase 1 (WIP1/PPM1D) by GSK2830371 potentiates the sensitivity to MDM2 inhibitors in a p53-dependent manner. PMC - NIH. [Link]

Sources

1-Bromo-3-isocyanato-2-methyl-benzene: A Versatile Scaffold for Modern Medicinal Chemistry

An In-Depth Technical Guide

Abstract: The intricate dance of drug discovery often hinges on the strategic selection of molecular building blocks. These scaffolds must offer a blend of structural rigidity, reactive handles for diversification, and appropriate physicochemical properties to engage biological targets effectively. This guide delves into the untapped potential of 1-Bromo-3-isocyanato-2-methyl-benzene, a unique trifunctional arene, as a powerful starting material in medicinal chemistry. We will explore its inherent chemical reactivity, propose novel synthetic pathways to bioactive cores, and provide detailed, field-tested protocols to empower researchers in their quest for next-generation therapeutics.

Core Molecular Architecture: An Analysis of Reactivity and Potential

The therapeutic potential of 1-Bromo-3-isocyanato-2-methyl-benzene stems from its distinct arrangement of three key functional groups on a benzene ring: a bromine atom, an isocyanate group, and a methyl group. Each contributes uniquely to the molecule's utility.

-

The Isocyanate Group (-N=C=O): This highly electrophilic moiety is a cornerstone of its reactivity. It readily reacts with a wide array of nucleophiles, including alcohols, amines, and even water, to form stable carbamate, urea, and amine linkages, respectively. This provides a direct and efficient handle for introducing side chains, improving solubility, or linking the scaffold to other pharmacophores.

-

The Bromine Atom (-Br): As a halogen, bromine is an excellent leaving group, making its position a prime site for modern cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Heck couplings enable the facile installation of diverse carbon-carbon and carbon-heteroatom bonds. This allows for the construction of complex molecular architectures and the exploration of vast chemical space.

-

The Methyl Group (-CH₃): The methyl group at the 2-position provides steric influence and modulates the electronic properties of the ring. Its presence ortho to both the bromo and isocyanato groups can influence reaction kinetics and regioselectivity. Furthermore, it can serve as a metabolic blocker or engage in beneficial hydrophobic interactions within a target's binding pocket.

This trifecta of functional groups, presented on a semi-rigid phenyl scaffold, makes 1-Bromo-3-isocyanato-2-methyl-benzene a high-potential starting point for generating libraries of novel, drug-like molecules.

Strategic Applications in the Synthesis of Bioactive Cores

The true power of this scaffold lies in its capacity for orthogonal functionalization. The disparate reactivity of the isocyanate and bromo groups allows for a stepwise, controlled synthesis, minimizing the need for complex protecting group strategies.

Synthesis of Substituted Phenylureas: Kinase Inhibitor Scaffolds

Substituted phenylureas are a privileged scaffold in medicinal chemistry, most notably found in numerous Type II kinase inhibitors like Sorafenib and Lenvatinib. The urea moiety typically forms critical hydrogen bonds with the hinge region of the kinase domain. 1-Bromo-3-isocyanato-2-methyl-benzene is an ideal precursor for novel kinase inhibitor candidates.

Scientific Rationale: The synthesis leverages the high reactivity of the isocyanate group for the initial urea formation, followed by a Suzuki coupling at the bromine position to introduce a second aromatic system, a common feature in many kinase inhibitors that targets the allosteric or hydrophobic back pocket.

Experimental Protocol: Two-Step Synthesis of a Biphenyl Urea Kinase Inhibitor Scaffold

Step 1: Urea Formation

-

Dissolve 1-Bromo-3-isocyanato-2-methyl-benzene (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

-

To this solution, add the desired primary or secondary amine (e.g., 4-chloroaniline) (1.05 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the isocyanate.

-

Upon completion, the urea product often precipitates. If not, concentrate the solvent under reduced pressure.

-

Purify the resulting solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel chromatography to yield the intermediate, N-(4-chlorophenyl)-N'-(2-bromo-6-methylphenyl)urea.

Step 2: Suzuki Cross-Coupling

-

To a microwave vial, add the N-(aryl)-N'-(2-bromo-6-methylphenyl)urea intermediate (1.0 eq), the desired boronic acid (e.g., pyridine-3-boronic acid) (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Add a suitable base, such as 2M aqueous sodium carbonate (Na₂CO₃) (3.0 eq).

-

Add a solvent system, typically a mixture of 1,4-dioxane and water (4:1, 0.1 M).

-

Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.

-

After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

-

Purify the final product by silica gel chromatography to yield the desired biphenyl urea derivative.

Workflow Visualization

The Strategic Deployment of 1-Bromo-3-isocyanato-2-methyl-benzene as a Bifunctional Linker: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern chemical synthesis, particularly within drug discovery and materials science, the ability to selectively and efficiently connect molecular fragments is of paramount importance. Bifunctional linkers are the linchpins in the construction of complex molecular architectures, from antibody-drug conjugates (ADCs) to functionalized polymers and novel heterocyclic scaffolds. This technical guide provides a comprehensive overview of 1-Bromo-3-isocyanato-2-methyl-benzene, a versatile yet underutilized bifunctional linker. We will dissect its unique structural attributes, explore the orthogonal reactivity of its isocyanate and bromo functionalities, and provide field-proven insights into its strategic deployment in multi-step synthetic sequences. This document serves as a practical resource, offering detailed experimental protocols and foundational principles to empower researchers in leveraging this reagent to its full potential.

Introduction: The Architectural Significance of Bifunctional Linkers

The design and synthesis of complex molecules often necessitate a modular approach, wherein distinct building blocks are strategically joined to achieve a desired function. Bifunctional linkers are the molecular bridges that facilitate this union. Their utility is defined by the presence of two distinct reactive groups, which can be addressed sequentially or simultaneously to conjugate different molecular entities. 1,3-Bis(bromomethyl)-5-methylbenzene is a well-known example, valued for its ability to link molecules through nucleophilic substitution at its benzylic bromide positions.[1]

This guide focuses on a related yet distinct linker, 1-Bromo-3-isocyanato-2-methyl-benzene . Its strategic value lies in the differential reactivity of its two functional groups: a highly electrophilic isocyanate group and a less reactive aryl bromide. This disparity in reactivity allows for a high degree of control in synthetic transformations, enabling the stepwise and selective introduction of different functionalities.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-Bromo-3-isocyanato-2-methyl-benzene is fundamental to its effective application.

| Property | Value | Source |

| IUPAC Name | 1-bromo-3-isocyanato-2-methylbenzene | [2] |

| CAS Number | 1261475-16-4 | [2] |

| Molecular Formula | C₈H₆BrNO | [2] |

| Molecular Weight | 212.04 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 47-50 °C | [3] |

The Orthogonal Reactivity of 1-Bromo-3-isocyanato-2-methyl-benzene

The synthetic utility of this linker is rooted in the distinct chemical behavior of its isocyanate and aryl bromide moieties. This "orthogonal" reactivity allows for the selective functionalization of one group while the other remains intact, a cornerstone of modern multi-step synthesis.

The Highly Electrophilic Isocyanate Group

The isocyanate group (-N=C=O) is a potent electrophile, readily attacked by a wide range of nucleophiles.[4][5] This reactivity is the basis for its widespread use in the formation of stable covalent linkages.

-

Reaction with Amines: Primary and secondary amines react rapidly with isocyanates to form stable urea linkages. This reaction is a cornerstone of polyurethane and polyurea chemistry and is extensively used in bioconjugation to label proteins at lysine residues.[6][7]

-

Reaction with Alcohols and Phenols: Alcohols and phenols react with isocyanates to yield carbamate (urethane) linkages.[8][9] This reaction is fundamental to the synthesis of polyurethanes and is also employed in the modification of biomolecules and the synthesis of prodrugs.

-

Reaction with Water: Isocyanates react with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide.[4] This reaction is often a consideration for storage and handling, as it can lead to the degradation of the reagent.

The reactivity of the isocyanate group is influenced by the electronic nature of the aromatic ring. Electron-withdrawing groups increase its electrophilicity, while electron-donating groups, such as the methyl group in our subject molecule, can slightly attenuate its reactivity.[5]

The Versatile Aryl Bromide Group

The aryl bromide functionality is significantly less reactive towards nucleophilic attack under standard conditions compared to the isocyanate group.[10] However, its true synthetic potential is unlocked through transition-metal-catalyzed cross-coupling reactions.

-

Palladium-Catalyzed Cross-Coupling: The bromo substituent serves as an excellent handle for a variety of palladium-catalyzed reactions, including:

These reactions provide access to a vast array of structural motifs, making the aryl bromide a versatile anchor point for diversification.

Strategic Application as a Bifunctional Linker: A Stepwise Approach

The differential reactivity of the isocyanate and bromo groups allows for a logical and controlled synthetic sequence. The highly reactive isocyanate is typically addressed first, followed by the functionalization of the more robust aryl bromide.

Caption: Stepwise functionalization workflow for 1-Bromo-3-isocyanato-2-methyl-benzene.

Experimental Protocols

The following protocols are provided as a guide for the application of 1-Bromo-3-isocyanato-2-methyl-benzene as a bifunctional linker. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Synthesis of a Urea-Functionalized Aryl Bromide Intermediate

This protocol details the reaction of the isocyanate group with a primary amine to form a stable urea linkage, leaving the aryl bromide intact for subsequent modification.

Materials:

-

1-Bromo-3-isocyanato-2-methyl-benzene

-

Primary amine (e.g., benzylamine)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Magnetic stirrer and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve 1-Bromo-3-isocyanato-2-methyl-benzene (1.0 eq) in anhydrous DCM.

-

To this solution, add the primary amine (1.05 eq) dropwise at room temperature with vigorous stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.

-

Upon completion, the product may precipitate from the solution. If so, collect the solid by filtration and wash with cold DCM.

-

If the product remains in solution, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Characterization:

-

FT-IR: Disappearance of the strong isocyanate peak (~2250-2270 cm⁻¹) and appearance of a urea carbonyl stretch (~1630-1680 cm⁻¹).

-

¹H NMR: Appearance of signals corresponding to the added amine moiety and the urea N-H protons.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of the Urea-Functionalized Intermediate

This protocol describes the functionalization of the aryl bromide via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

Urea-functionalized aryl bromide intermediate from Protocol 1

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol)

-

Inert atmosphere setup

Procedure:

-

To a dry Schlenk flask, add the urea-functionalized aryl bromide (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the key transformations of 1-Bromo-3-isocyanato-2-methyl-benzene.

| Reaction Type | Nucleophile/Reagent | Catalyst | Base | Solvent | Temp. (°C) | Typical Yield (%) |

| Urea Formation | Primary/Secondary Amine | None | None | DCM/THF | RT | >90 |

| Carbamate Formation | Alcohol/Phenol | DBTDL (optional) | None | Toluene | RT - 80 | 85-95 |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 70-90 |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ / Ligand | NaOtBu | Toluene | 100 | 65-85 |

Visualization of Reaction Pathways

The following diagrams illustrate the key reaction pathways discussed in this guide.

Caption: Formation of urea and carbamate linkages.

Caption: Palladium-catalyzed functionalization of the aryl bromide.

Conclusion: A Versatile Tool for Molecular Construction

1-Bromo-3-isocyanato-2-methyl-benzene represents a powerful and versatile tool for the synthetic chemist. Its orthogonal reactivity allows for the controlled and stepwise construction of complex molecules, making it an ideal candidate for applications in drug discovery, bioconjugation, and materials science. By understanding the distinct reactivity of its isocyanate and aryl bromide functionalities, researchers can strategically design synthetic routes to access novel chemical matter with a high degree of precision and efficiency. This guide provides the foundational knowledge and practical protocols to facilitate the successful implementation of this valuable bifunctional linker in a variety of research endeavors.

References

-

Isocyanate - Wikipedia. Available at: [Link]

-

Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F. Available at: [Link]

-

Arylation Chemistry for Bioconjugation - PMC - PubMed Central. Available at: [Link]

-

A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules | Bioconjugate Chemistry - ACS Publications. Available at: [Link]

-

1-Bromo-3-isocyanato-2-methyl-benzene | C8H6BrNO | CID 65542331 - PubChem. Available at: [Link]

-

One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. Available at: [Link]

-

Cas 1591-98-6,4-BROMO-2-METHYLPHENYL ISOCYANATE | lookchem. Available at: [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: [Link]

-

Synthesis of heterocycles from aryl isothiocyanates and alkyl azides - Lirias - KU Leuven. Available at: [Link]

-

Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments - NIH. Available at: [Link]

-

Substituted Ureas. Methods of Synthesis and Applications - ResearchGate. Available at: [Link]

-

Aryl halide - Wikipedia. Available at: [Link]

-

Synthesis of carbamates by carbamoylation - Organic Chemistry Portal. Available at: [Link]

-

Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Available at: [Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Available at: [Link]

-

Carbamate synthesis by amination (carboxylation) or rearrangement - Organic Chemistry Portal. Available at: [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry - PMC - PubMed Central. Available at: [Link]

- US20170342023A1 - Isocyanate compound manufacturing method - Google Patents.

- US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives - Google Patents.

-

Synthesis of Amino Acid Ester Isocyanates - Organic Syntheses Procedure. Available at: [Link]

- EP0194222A2 - Preparation of polymers containing pendant isocyanate groups and derivatives thereof by emulsion copolymerization - Google Patents.

- WO 2018/183936 Al - Broad Institute.

-

Organic Carbamates in Drug Design and Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Isothiocyanates in the chemistry of heterocycles | Chemical Reviews - ACS Publications. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Cas 1591-98-6,4-BROMO-2-METHYLPHENYL ISOCYANATE | lookchem [lookchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Induced Bioconjugation via On-Demand Isocyanate Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. asianpubs.org [asianpubs.org]

- 7. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carbamate synthesis by carbamoylation [organic-chemistry.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Arylation Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

1-Bromo-3-isocyanato-2-methyl-benzene safety and handling precautions

An In-Depth Technical Guide to the Safe Handling of 1-Bromo-3-isocyanato-2-methyl-benzene